4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine
Description
4-[(5-Chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at position 3 with a dimethylamine group and at position 4 with a 5-chloropyridin-2-yloxy moiety. The oxolane ring contributes to conformational rigidity, while the dimethylamine group may impact solubility and basicity.
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)9-6-15-7-10(9)16-11-4-3-8(12)5-13-11/h3-5,9-10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWAJDBJGLBJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine typically involves the reaction of 5-chloropyridin-2-ol with N,N-dimethyloxolan-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
a. Oxolane vs. Oxane (Tetrahydropyran) Rings
- Target Compound : Contains a five-membered oxolane ring, which introduces moderate ring strain and conformational constraints .
- Comparison :
- 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (): Features a six-membered oxane (tetrahydropyran) ring, reducing ring strain and increasing lipophilicity due to the larger alkyl chain (isopropyl group). This structural difference may enhance metabolic stability compared to the oxolane analog .
b. Chloropyridinyloxy Linkage
- Target Compound : The 5-chloropyridin-2-yloxy group is attached via an ether bond to the oxolane ring, positioning the chlorine para to the oxygen.
- Comparison: N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine (): Incorporates a pyridinyloxy group linked to a tetrahydropyran ring but includes an oxadiazole core. N-{4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine (): Uses a benzyl backbone with a 6-chloropyridinylmethoxy group. The methoxybenzyl moiety increases aromaticity and may alter pharmacokinetic profiles .
Amine Substituents
- Target Compound : The N,N-dimethylamine group at position 3 of the oxolane ring is a tertiary amine, reducing hydrogen-bonding capacity but enhancing lipophilicity.
- Comparison :
- 5-Chloro-N-methyl-N-{[(3R)-oxolan-3-yl]methyl}pyrimidin-4-amine (): Features a pyrimidine core with a methyl-oxolanylmethylamine substituent. The secondary amine in this compound may increase polarity compared to the tertiary amine in the target .
- N-Cyclohexyl-N-{[3-(4,6-dimethoxy-pyrimidin-2-yloxy)pyridin-2-yl]methyl}-4,6-dimethoxypyrimidin-2-amine (): Contains a cyclohexylamine group, which introduces steric bulk and may reduce metabolic clearance rates .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 240.71 g/mol
- IUPAC Name : this compound
This compound features a chlorinated pyridine moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial and antimycobacterial activities. For instance, derivatives of pyridine have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus . Preliminary studies suggest that this compound may also possess similar properties, particularly due to the presence of the chloropyridine group.
Anticancer Potential
The compound's potential in cancer therapy is noteworthy. It has been suggested that compounds containing pyridine derivatives can act as inhibitors of specific pathways involved in cancer progression. For example, the MAPK signaling pathway is a target for many anticancer agents . The structural features of this compound may enable it to interact with proteins involved in this pathway, leading to inhibition of tumor growth.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Cellular Processes : The interaction with cellular receptors or pathways may lead to apoptosis in cancer cells.
Study on Antibacterial Activity
In a study evaluating the antibacterial efficacy of various pyridine derivatives, several compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chlorinated pyridine structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range . While specific data on this compound is limited, its structural similarity suggests potential effectiveness.
Research on Anticancer Properties
Recent investigations into the anticancer properties of pyridine-based compounds revealed promising results. In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines by inducing apoptosis . Although specific studies on our compound are yet to be published, the existing literature supports further exploration into its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
